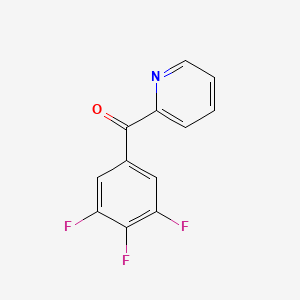

2-(3,4,5-Trifluorobenzoyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4,5-Trifluorobenzoyl)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a pyridine derivative that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Trifluoroacetylation of Arenes

2-(Trifluoroacetoxy)pyridine (TFAP), closely related to 2-(3,4,5-Trifluorobenzoyl)pyridine, is valuable for trifluoroacetylating arenes under Friedel–Crafts conditions. It effectively reacts with substances like benzene and naphthalene, yielding trifluoromethyl aryl ketones (Keumi et al., 1990).

Synthesis of Multidentate N-heterocyclic Biscarbene and Silver Complexes

1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) is a polydentate N-heterocyclic biscarbene derived from similar pyridine compounds. It reacts with silver(I) triflate, forming a silver(I) complex, demonstrating potential applications in coordination chemistry (Caballero et al., 2001).

Luminescent Rhenium(I) Tricarbonyl Complexes

Pyridine-functionalized N-heterocyclic carbenes, including 2-pyridyl derivatives, have been used to synthesize rhenium(I) tricarbonyl chloride complexes. These complexes exhibit unique blue-green luminescence, suggesting applications in photoluminescent materials and organic electronics (Li et al., 2012).

Synthesis of Fluorinated Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate structurally similar to 2-(3,4,5-Trifluorobenzoyl)pyridine, has been utilized to create a diverse range of trifluoromethyl heterocycles. This demonstrates the versatility of such compounds in synthetic chemistry, particularly in the generation of fluorinated compounds (Honey et al., 2012).

Metal Ion Sensing and Ionic Conductivity

Pyridine coupled mono and bisbenzimidazoles, which can be synthesized from pyridine-based structures, act as supramolecular gelators. They show selective metal ion sensing and can transition from gel to sol states in response to specific metal ions, highlighting their potential in sensor technology and material science (Panja et al., 2018).

Photophysical Property Enhancement in Iridium Complexes

Research has shown that N-substitution in pyridine moieties of Ir(III) complexes, similar to 2-(3,4,5-Trifluorobenzoyl)pyridine, can enhance photoluminescent quantum efficiency. This indicates their potential as efficient blue-emitting materials in optoelectronic devices (Shang et al., 2015).

特性

IUPAC Name |

pyridin-2-yl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO/c13-8-5-7(6-9(14)11(8)15)12(17)10-3-1-2-4-16-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGWJLNARSFIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642032 |

Source

|

| Record name | (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-Trifluorobenzoyl)pyridine | |

CAS RN |

898758-18-4 |

Source

|

| Record name | 2-Pyridinyl(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyridin-2-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)